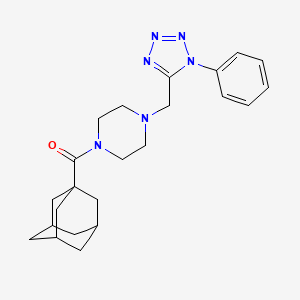
(3r,5r,7r)-adamantan-1-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound appears to be a complex organic molecule with several functional groups. The adamantan-1-yl group suggests the presence of an adamantane, a type of diamondoid. The piperazin-1-yl group is a common feature in many pharmaceuticals, and the phenyl-1H-tetrazol-5-yl group could potentially contribute to the compound’s reactivity.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis would likely involve the formation of the adamantane core, followed by the addition of the functional groups through various organic reactions.Molecular Structure Analysis
The molecular structure would be determined by the arrangement of the atoms and the bonds between them. The adamantane core would provide a rigid, three-dimensional structure, while the functional groups would likely be oriented around this core.Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the tetrazole group could potentially undergo reactions with acids or bases, and the piperazine group could participate in reactions with electrophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the adamantane core could contribute to the compound’s stability and resistance to degradation.Applications De Recherche Scientifique
Novel Compound Synthesis and Evaluation
- Synthesis of Anti-inflammatory Agents : A series of novel adamantane–tetrahydropyrimidine hybrids were synthesized and evaluated for their anti-inflammatory activities, with some compounds exhibiting excellent and promising anti-inflammatory effects (Kalita et al., 2015).
- Antimicrobial and Anti-inflammatory Activities : New compounds featuring the adamantane structure were synthesized and tested for antimicrobial and anti-inflammatory activities, with several showing potent antibacterial activity and good dose-dependent anti-inflammatory activity against carrageenan-induced paw edema in rats (Al-Abdullah et al., 2014).
Reactivity and Adsorption Studies
- Reactivity and Adsorption Behavior : DFT and MD simulation studies explored the local reactive properties, adsorption behavior, and stability indicators of a triazole derivative, important for pharmaceutical applications (Al-Ghulikah et al., 2021).
Antimicrobial and Antifungal Agents
- Synthesis of Antimicrobial Agents : Novel pyridine derivatives were synthesized and evaluated for their antimicrobial activity, showing variable and modest activity against investigated bacteria and fungi strains (Patel et al., 2011).
Molecular Interaction Studies
- Cannabinoid Receptor Interaction : The antagonist SR141716A was studied for its interaction with the CB1 cannabinoid receptor, providing insights into the conformational analysis and binding interactions with the receptor (Shim et al., 2002).
Structural and Spectroscopic Characterization
- Characterization of Chemotherapeutic Agents : Quantum chemical calculations were performed on a novel triazoline-3-thione compound with potential chemotherapeutic applications, revealing detailed vibrational wavenumber interpretations and molecular properties (El-Emam et al., 2012).
Safety And Hazards
Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, like all chemicals, this compound should be handled with appropriate safety precautions.
Orientations Futures
Future research could involve further exploration of this compound’s properties and potential applications. This could include studies on its reactivity, stability, and interactions with biological targets.
Propriétés
IUPAC Name |
1-adamantyl-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O/c30-22(23-13-17-10-18(14-23)12-19(11-17)15-23)28-8-6-27(7-9-28)16-21-24-25-26-29(21)20-4-2-1-3-5-20/h1-5,17-19H,6-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUNRPOFKHSKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3r,5r,7r)-adamantan-1-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid](/img/structure/B2986483.png)
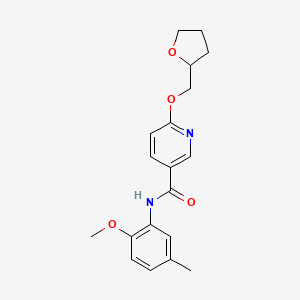
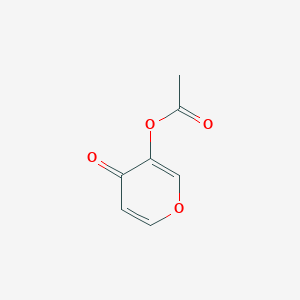
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide](/img/structure/B2986486.png)
![3-amino-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2986489.png)

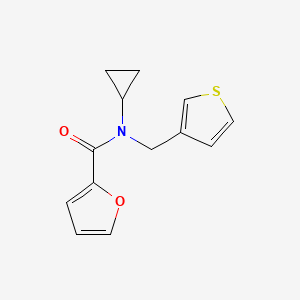
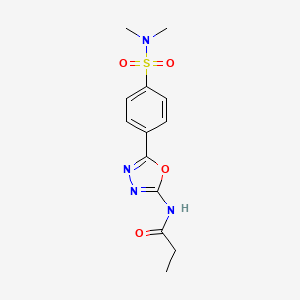

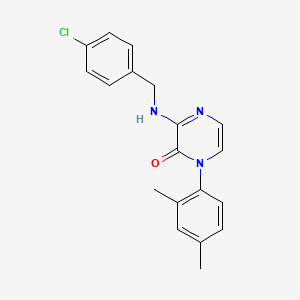
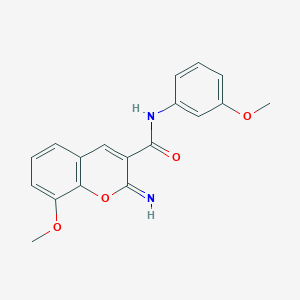
![Benzo[d][1,3]dioxol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2986502.png)
![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2986503.png)
![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2986506.png)